molecular formula C16H18ClNO4S B10943348 4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide

4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B10943348
M. Wt: 355.8 g/mol
InChI Key: XTONXCRZVDTZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C16H18ClNO2S This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethoxyphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-CHLORO-N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-CHLORO-N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]ANILINE: Shares a similar structure but lacks the sulfonamide group.

    2,5-DIMETHOXY-4-CHLOROAMPHETAMINE: Contains the dimethoxyphenyl and chloro groups but has a different core structure.

Uniqueness: 4-CHLORO-N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and chloro groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H18ClNO4S/c1-11(15-10-13(21-2)6-9-16(15)22-3)18-23(19,20)14-7-4-12(17)5-8-14/h4-11,18H,1-3H3

InChI Key

XTONXCRZVDTZFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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